molecular formula C21H18ClNO3 B12596825 5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide CAS No. 648922-58-1

5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide

Cat. No.: B12596825
CAS No.: 648922-58-1
M. Wt: 367.8 g/mol
InChI Key: WWWXFZJUFBTOGH-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenoxyethyl group attached to a benzamide core. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenoxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to induce a therapeutic response .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .

Properties

CAS No.

648922-58-1

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c22-16-9-10-20(24)19(14-16)21(25)23-17-6-4-5-15(13-17)11-12-26-18-7-2-1-3-8-18/h1-10,13-14,24H,11-12H2,(H,23,25)

InChI Key

WWWXFZJUFBTOGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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